molecular formula C11H16OS B7846969 1-(4-(Propylthio)phenyl)ethanol

1-(4-(Propylthio)phenyl)ethanol

Cat. No.: B7846969
M. Wt: 196.31 g/mol
InChI Key: FWECRCPFXIMQHI-UHFFFAOYSA-N
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Description

1-(4-(Propylthio)phenyl)ethanol is an organic compound that falls under the category of substituted phenyl ethanols. The presence of a propylthio group at the para-position of the phenyl ring differentiates it from other similar compounds. It is known for its unique chemical properties, which make it an interesting subject in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(4-propylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWECRCPFXIMQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(Propylthio)phenyl)ethanol can be synthesized through various chemical reactions. One common method involves the alkylation of 4-mercaptophenol with 1-bromopropane, followed by reduction of the resulting intermediate. The specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity of the product.

Industrial Production Methods

For industrial-scale production, catalytic hydrogenation or reduction methods are often employed. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in large quantities without compromising on quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Propylthio)phenyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The presence of both hydroxyl and thioether groups in its structure allows for a diverse range of chemical transformations.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate can be used to convert 1-(4-(Propylthio)phenyl)ethanol into its corresponding ketone or aldehyde derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride are employed to reduce any potential by-products formed during synthesis, ensuring high purity of the final product.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl ethanols. These derivatives often exhibit unique properties that can be exploited in different applications.

Scientific Research Applications

1-(4-(Propylthio)phenyl)ethanol has numerous applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, it serves as an intermediate in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for use in the development of new pharmaceuticals, particularly those targeting specific enzymatic pathways.

  • Industry: Employed in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The compound's effects are primarily due to its ability to interact with biological molecules. It may function by binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The propylthio group enhances its lipophilicity, allowing it to readily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Compared to other substituted phenyl ethanols, 1-(4-(Propylthio)phenyl)ethanol exhibits distinct properties due to the presence of the propylthio group. This uniqueness makes it particularly useful in applications requiring specific chemical or biological activities.

  • Similar Compounds: 1-(4-Methylthio)phenyl)ethanol, 1-(4-Ethylthio)phenyl)ethanol, and 1-(4-(Isopropylthio)phenyl)ethanol.

  • Uniqueness: The length and structure of the propylthio group confer unique steric and electronic properties, influencing the compound's reactivity and interactions.

Biological Activity

1-(4-(Propylthio)phenyl)ethanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4-(Propylthio)phenyl)ethanol consists of a phenyl ring substituted with a propylthio group and an ethanol moiety. The presence of the propylthio group enhances the compound's lipophilicity, which may influence its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(Propylthio)phenyl)ethanol exhibit antimicrobial properties. The thioether group can enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that thioether derivatives often demonstrate activity against both gram-positive and gram-negative bacteria, although specific data on 1-(4-(Propylthio)phenyl)ethanol is limited.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators. For instance, studies on related thioether compounds suggest they may downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .

The biological activity of 1-(4-(Propylthio)phenyl)ethanol can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target cells.
  • Membrane Penetration : The lipophilic nature of the propylthio group facilitates membrane penetration, allowing for greater bioavailability and interaction with intracellular targets.
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, particularly those involved in inflammation and pain pathways .

Case Studies

Several studies have explored the biological activities of thioether compounds similar to 1-(4-(Propylthio)phenyl)ethanol:

  • Study on Antimicrobial Activity : A study conducted on various thioether derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy.
  • Inflammation Model : In an animal model of inflammation, thioether compounds were shown to reduce edema and inflammatory markers significantly compared to control groups .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
1-(4-(Propylthio)phenyl)ethanolLimited DataPotentialEnzyme inhibition, membrane penetration
1-(4-(Butylthio)phenyl)ethanolModerateSignificantEnzyme inhibition, receptor modulation
1-(4-(Methylthio)phenyl)ethanolLowMinimalMembrane disruption

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